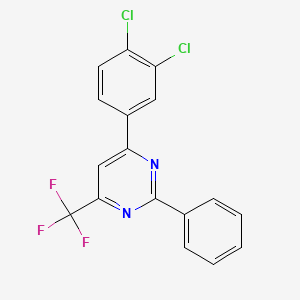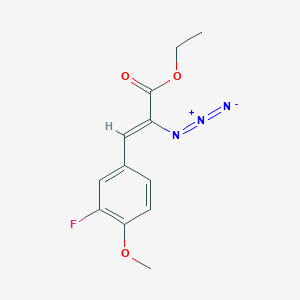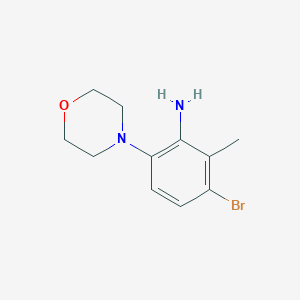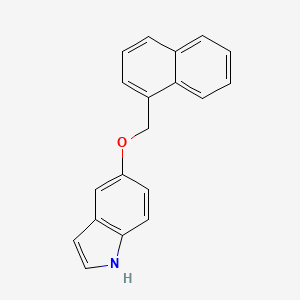
5-(1-Naphthylmethyloxy)indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Naphthylmethyloxy)indole is a synthetic organic compound that belongs to the indole family Indoles are a significant class of heterocyclic compounds that are widely found in nature and have diverse biological activities The structure of this compound consists of an indole ring system substituted with a naphthylmethyloxy group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Naphthylmethyloxy)indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available indole and 1-naphthylmethanol.
Formation of 1-Naphthylmethyloxy Group: 1-Naphthylmethanol is converted to 1-naphthylmethyloxy chloride using thionyl chloride (SOCl₂) under reflux conditions.
Substitution Reaction: The resulting 1-naphthylmethyloxy chloride is then reacted with indole in the presence of a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
5-(1-Naphthylmethyloxy)indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Halogenated or nitro-substituted indole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-(1-Naphthylmethyloxy)indole involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis.
類似化合物との比較
Similar Compounds
5-Methoxyindole: Similar structure but with a methoxy group instead of a naphthylmethyloxy group.
5-Bromoindole: Contains a bromine atom at the 5-position instead of a naphthylmethyloxy group.
5-Nitroindole: Contains a nitro group at the 5-position.
Uniqueness
5-(1-Naphthylmethyloxy)indole is unique due to the presence of the bulky naphthylmethyloxy group, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.
特性
分子式 |
C19H15NO |
|---|---|
分子量 |
273.3 g/mol |
IUPAC名 |
5-(naphthalen-1-ylmethoxy)-1H-indole |
InChI |
InChI=1S/C19H15NO/c1-2-7-18-14(4-1)5-3-6-16(18)13-21-17-8-9-19-15(12-17)10-11-20-19/h1-12,20H,13H2 |
InChIキー |
FNMFDALAYAOTDQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC4=C(C=C3)NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![benzyl-(3-morpholin-4-ium-4-ylpropyl)-[2-oxo-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]azanium;dichloride](/img/structure/B13729472.png)
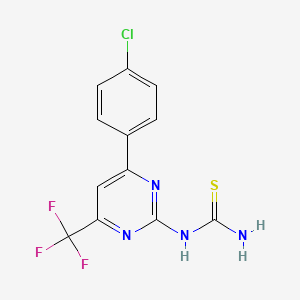
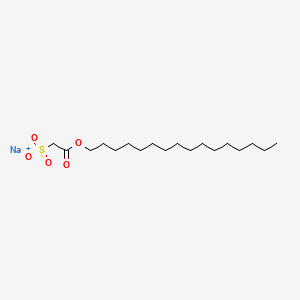

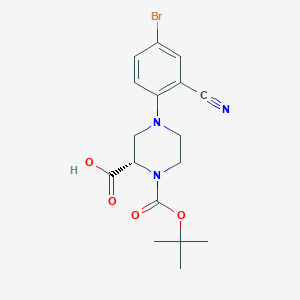
![{[(3S)-4-(Benzyloxy)-2,3-dimethylbutan-2-yl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13729502.png)

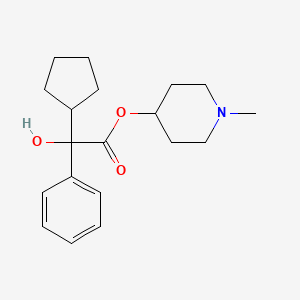

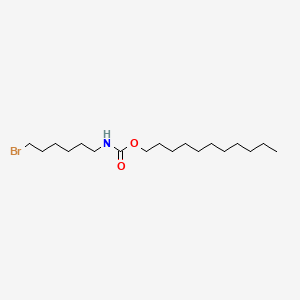
![ethyl 2-methyl-5-[(E)-3-oxobut-1-enyl]furan-3-carboxylate](/img/structure/B13729524.png)
